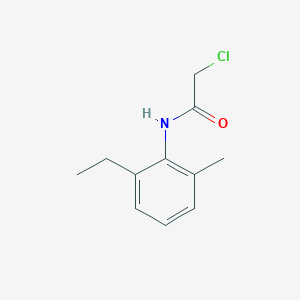

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMINYPCTNJDYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186172 | |

| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32428-71-0 | |

| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32428-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032428710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32428-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound belonging to the chloroacetamide class. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role as a key intermediate in the synthesis of widely used herbicides. The document also outlines detailed, representative experimental protocols for its synthesis and purification, and visualizes key processes and relationships using Graphviz diagrams. While this compound is primarily recognized as a crucial building block in the agrochemical industry and a metabolite of certain herbicides, this guide aims to consolidate the available technical information for a scientific audience.

Chemical Structure and Properties

This compound is an aromatic amide characterized by a chloroacetyl group attached to the nitrogen atom of 2-ethyl-6-methylaniline.

Chemical Structure:

Caption: General workflow for the synthesis and purification of the target compound.

Biological Context and Relationships

This compound is a known human metabolite of the herbicide Acetochlor. [1]It serves as a crucial intermediate in the manufacturing of several chloroacetamide herbicides, including Acetochlor, Metolachlor, and Propisochlor. These herbicides are vital for weed control in modern agriculture.

The structural relationship between this compound and the herbicide Acetochlor is illustrated in the diagram below. Acetochlor is formed by the N-alkoxymethylation of the parent amide.

Caption: Relationship between the intermediate and the herbicide Acetochlor.

Currently, there is a lack of specific information in the public domain regarding the detailed signaling pathways or unique biological activities of this compound beyond its role as a metabolic byproduct and a synthetic precursor. Further research would be necessary to elucidate any specific pharmacological or toxicological profiles.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound. While it is a compound of significant interest in the agrochemical sector, detailed experimental and biological data remain limited in publicly accessible sources. The provided representative synthesis protocol and workflow diagrams offer a practical guide for researchers. Future investigations are warranted to explore the potential for novel applications and to fully characterize the biological activity of this molecule.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate (CAS No. 125541-22-2)

Disclaimer: The initially provided CAS number, 32428-71-0, corresponds to 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. However, the detailed request for a technical guide suitable for drug development professionals, including information on signaling pathways and experimental workflows, strongly indicates an interest in a more complex pharmaceutical intermediate. Based on the common association of these requirements with drug synthesis precursors, this guide focuses on tert-butyl 4-(phenylamino)piperidine-1-carboxylate (also known as 4-Anilino-1-Boc-piperidine), a key intermediate in the synthesis of various pharmaceutical agents, including fentanyl and its analogs.[1][2] The CAS number for this compound is 125541-22-2.[2]

This technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl 4-(phenylamino)piperidine-1-carboxylate, including detailed experimental protocols, quantitative data, and reaction mechanisms. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate is a crucial building block in medicinal chemistry.[3] Its structure, featuring a Boc-protected piperidine ring and an aniline moiety, makes it a versatile precursor for the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system.[4] This compound is a well-documented precursor in the synthesis of 4-anilinopiperidine, a core scaffold for potent analgesics like fentanyl.[2][5][6] The two principal methods for its synthesis are reductive amination and the Buchwald-Hartwig amination, each offering distinct advantages in terms of reaction conditions and substrate scope.

Synthesis Methods

Reductive Amination

Reductive amination is a widely employed and efficient method for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[7] This one-pot reaction typically involves the condensation of N-Boc-4-piperidone with aniline to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.[8][9]

A detailed experimental protocol for the reductive amination synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate is as follows:

-

Reaction Setup: Dissolve N-Boc-4-piperidone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane.[5]

-

Cooling: Cool the reaction mixture in an ice bath.[5]

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the cooled mixture.[5]

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.[5]

-

Workup: Quench the reaction by adding a 2M aqueous solution of sodium hydroxide and stir for 1 hour.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).[5]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash chromatography.[5]

| Reactant A | Reactant B | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Boc-4-piperidone | Aniline | Sodium triacetoxyborohydride (STAB) | Dichloromethane | Room Temp | 12-16 | ~91 |

Table 1: Summary of quantitative data for the reductive amination synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This method can be employed to synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate by coupling an aryl halide (e.g., bromobenzene) with 4-amino-1-Boc-piperidine. This approach is particularly useful when functionalized anilines are desired.

A general experimental protocol for the Buchwald-Hartwig amination is as follows:

-

Reaction Setup: To an oven-dried flask, add the aryl halide (1 equivalent), 4-amino-1-Boc-piperidine (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 1-5 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2 equivalents).

-

Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Bromobenzene | 4-Amino-1-Boc-piperidine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 12-24 | High |

Table 2: Representative quantitative data for the Buchwald-Hartwig amination synthesis.

Reaction Mechanisms and Workflows

Reductive Amination Mechanism

The reductive amination proceeds in two main steps: the formation of an iminium ion followed by its reduction.

Caption: Mechanism of Reductive Amination.

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, ligand exchange, and reductive elimination.[11][12]

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Drug Development Workflow

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate is a key starting material in the synthesis of fentanyl and related analogs. The workflow illustrates its central role.

Caption: Drug Development Workflow for Fentanyl Synthesis.

References

- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS 125541-22-2: 1-N-Boc-4-(Phenylamino)piperidine [cymitquimica.com]

- 4. CAS # 125541-22-2, 1-N-Boc-4-(Phenylamino)piperidine, tert-butyl 4-anilinopiperidine-1-carboxylate - chemBlink [chemblink.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Cas 125541-22-2,1-N-Boc-4-(Phenylamino)piperidine | lookchem [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Formation of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide from Acetochlor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor, a widely used chloroacetamide herbicide, undergoes metabolic transformation in various biological systems, leading to the formation of several metabolites. Among these, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) is a significant primary metabolite. Understanding the formation, quantification, and biological implications of CMEPA is crucial for assessing the environmental fate and potential toxicological effects of Acetochlor. This technical guide provides an in-depth overview of CMEPA as a metabolite of Acetochlor, focusing on its formation, quantitative analysis, and the experimental protocols used for its study.

Metabolic Pathway of Acetochlor to CMEPA

The primary metabolic pathway for the formation of CMEPA from Acetochlor is through an N-dealkylation reaction. This process involves the removal of the ethoxymethyl group from the nitrogen atom of the Acetochlor molecule.[1] This enzymatic reaction is a critical step in the detoxification and degradation of Acetochlor in biological systems.

The metabolic conversion of Acetochlor does not terminate with CMEPA. Further metabolism of CMEPA leads to the formation of 2-methyl-6-ethylaniline (MEA).[1] The overall pathway can be visualized as a sequential degradation process.

Quantitative Analysis of CMEPA Formation

The formation of CMEPA from Acetochlor has been quantified in in vitro studies using liver microsomes from different species. These studies provide valuable data on the rate of metabolism and potential species differences.

In Vitro Metabolism Data

The following table summarizes the rate of CMEPA formation from Acetochlor in rat and human liver microsomes as reported by Coleman et al. (2000).

| Biological System | Substrate | Metabolite | Rate of Formation (nmol/min/mg protein) | Reference |

| Rat Liver Microsomes | Acetochlor | CMEPA | 0.065 | [1] |

| Human Liver Microsomes | Acetochlor | CMEPA | 0.023 | [1] |

This data indicates that rat liver microsomes metabolize Acetochlor to CMEPA at a higher rate than human liver microsomes under the studied conditions.

Experimental Protocols

The following sections detail the methodologies for the in vitro metabolism of Acetochlor and the subsequent analysis of CMEPA.

In Vitro Metabolism of Acetochlor using Liver Microsomes

This protocol is based on the methodology described by Coleman et al. (2000) for the comparative metabolism of chloroacetamide herbicides.

Objective: To determine the rate of formation of CMEPA from Acetochlor in liver microsomes.

Materials:

-

Rat or human liver microsomes

-

Acetochlor standard

-

CMEPA standard

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 1 mg/mL protein), Acetochlor (at a specified concentration, e.g., 100 µM), and the NADPH regenerating system in potassium phosphate buffer.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes). Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of cold methanol or acetonitrile.

-

Protein Precipitation: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Collect the supernatant for LC-MS/MS analysis. The supernatant may be further diluted or directly injected into the LC-MS/MS system.

LC-MS/MS Analysis of CMEPA

Objective: To quantify the concentration of CMEPA in the supernatant from the in vitro metabolism assay.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate CMEPA from Acetochlor and other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for CMEPA and an internal standard (if used). The exact m/z values would need to be determined by direct infusion of the analytical standards.

Quantification:

-

Generate a standard curve by analyzing known concentrations of the CMEPA analytical standard.

-

Calculate the concentration of CMEPA in the experimental samples by interpolating their peak areas against the standard curve.

-

The rate of formation is then calculated by plotting the concentration of CMEPA formed over time and determining the initial linear slope, normalized to the microsomal protein concentration.

Conclusion

The N-dealkylation of Acetochlor to form this compound is a key metabolic step. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and scientists to further investigate the metabolism and potential biological effects of Acetochlor and its metabolites. The provided methodologies for in vitro metabolism and LC-MS/MS analysis are essential tools for these investigations. Further research, particularly focusing on in vivo studies, will be crucial to fully elucidate the toxicokinetics and health implications of CMEPA.

References

An In-depth Technical Guide to the Toxicological Profile of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide |

| Synonyms | CMEPA, 2-ethyl-6-methyl-2-chloroacetanilide, N-chloroacetyl-2-ethyl-6-methylaniline |

| CAS Number | 32428-71-0 |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| Physical State | Solid (presumed) |

Hazard Identification and Classification

According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as causing serious eye irritation (Eye Irrit. 2).[1] Safety data sheets for structurally similar compounds, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide, indicate hazards of skin irritation and potential respiratory irritation.[2]

Toxicological Data

The primary toxicological data for this compound (CMEPA) is derived from studies investigating the metabolites of the herbicide Acetochlor. These studies provide insights into its effects on cellular and developmental biology.

In Vitro Toxicity

Studies utilizing human liver cell lines (L02 and HepG2) have demonstrated that CMEPA can induce a range of cytotoxic effects.

Table 1: Summary of In Vitro Toxicological Effects of CMEPA

| Endpoint | Cell Line | Concentration Range | Observed Effects | Reference |

| Apoptosis | L02 | 0-160 mg/L | Approximately 40% induction of apoptosis. | [3] |

| Mitochondrial Damage | L02 | 0-160 mg/L | Evidence of mitochondrial damage. | [3] |

| Oxidative Stress | L02 | 0-160 mg/L | Induction of oxidative stress. | [3] |

| Lipid Accumulation | L02 | 0-160 mg/L | Induced intracellular lipid accumulation. | [3] |

| Reactive Oxygen Species (ROS) Generation | HepG2 | 10-100 µM | Dose-dependent increase in ROS production. | [4] |

| Antioxidant Depletion | HepG2 | 10-100 µM | Dose-dependent decrease in superoxide dismutase (SOD) and glutathione (GSH) levels. | [4] |

| DNA Damage | HepG2 | 10-100 µM | Promotion of DNA breakage. | |

| Cell Viability | HepG2 | 10-100 µM | Inhibition of cell viability. | [4] |

In Vivo Toxicity (Zebrafish Embryo Model)

The zebrafish (Danio rerio) embryo model has been utilized to assess the developmental toxicity of CMEPA.

Table 2: Summary of In Vivo Toxicological Effects of CMEPA in Zebrafish Embryos

| Endpoint | Concentration Range | Observed Effects | Reference |

| Liver Damage | 0-16 mg/L | Increased lipid droplets, changes in liver morphology (>1.3-fold), and increased total cholesterol (TC) and triglyceride (TG) content (>2.5-fold).[3] | [3] |

| Survival and Hatching Rate | 10-100 µM | Dose-dependent decrease in survival and hatching rates. | [4] |

| Apoptosis | 100 µM | Increased cell apoptosis in hatched fish. | [4] |

| Oxidative Stress | 10-100 µM | Decreased levels of superoxide dismutase (SOD) and glutathione (GSH), and increased lactate dehydrogenase (LDH) levels. | [4] |

Mechanistic Insights: Signaling Pathways

Research indicates that the toxicity of this compound may be mediated through the modulation of specific signaling pathways.

MAPK/ERK Pathway and Apoptosis

Exposure to CMEPA has been shown to induce apoptosis, which may be linked to the activation of the MAPK/ERK pathway.[4] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.

Caption: Proposed MAPK/ERK signaling cascade activated by CMEPA leading to apoptosis.

Lipid Metabolism Pathways

CMEPA-induced lipid accumulation in liver cells is associated with the dysregulation of key signaling pathways involved in lipid metabolism. Specifically, it has been shown to inhibit the AMPK/ACC/CPT-1A pathway and activate the SREBP-1c/FAS pathway.[3]

Caption: Dual effect of CMEPA on lipid metabolism pathways in hepatocytes.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not widely published. However, based on the methodologies employed in key studies and standard toxicological practices, the following outlines the probable experimental workflows.

In Vitro Experimental Workflow

Caption: General workflow for in vitro toxicological assessment of CMEPA.

Zebrafish Embryo Toxicity Experimental Workflow

References

- 1. This compound | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. The health risk of acetochlor metabolite CMEPA is associated with lipid accumulation induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Chloroacetamide Compounds: A Technical Guide to Environmental Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamide compounds, a class of chemicals widely used as herbicides in agriculture, are of significant interest to environmental researchers and drug development professionals due to their potential environmental persistence and the bioactivity of their degradation products. Understanding the pathways through which these compounds break down in the environment is crucial for assessing their ecological impact and for developing safer alternatives. This technical guide provides an in-depth overview of the primary biotic and abiotic degradation pathways of common chloroacetamide herbicides, including alachlor, acetochlor, butachlor, and metolachlor. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the degradation processes.

Core Degradation Pathways

The environmental fate of chloroacetamide compounds is governed by a combination of biotic and abiotic processes. Microbial metabolism is the principal driver of biotic degradation, occurring under both aerobic and anaerobic conditions. Abiotic degradation primarily proceeds through hydrolysis and photolysis, with the rates of these reactions significantly influenced by environmental factors such as pH, temperature, and the presence of sensitizing agents.

Biotic Degradation

Microbial communities in soil and water play a pivotal role in the breakdown of chloroacetamide herbicides. The primary degradation mechanisms involve:

-

N-Dealkylation: This is a common initial step in the aerobic degradation of many chloroacetamide herbicides, where the N-alkoxyalkyl or N-alkyl group is removed.

-

Dechlorination: The removal of the chlorine atom is a critical step in the detoxification of these compounds and can occur under both aerobic and anaerobic conditions.

-

Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring or side chains increases the water solubility of the molecule and facilitates further degradation.

-

Conjugation: Chloroacetamide compounds and their metabolites can be conjugated with endogenous molecules like glutathione, a key detoxification pathway in many organisms.

Abiotic Degradation

Abiotic processes also contribute to the transformation of chloroacetamide compounds in the environment:

-

Hydrolysis: The cleavage of chemical bonds by the addition of water is a significant degradation pathway, particularly for the amide and ether linkages in chloroacetamide molecules. The rate of hydrolysis is highly dependent on pH, with both acidic and basic conditions often accelerating the process.

-

Photolysis: Sunlight, particularly UV radiation, can induce the degradation of chloroacetamide herbicides. This process can involve direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment. Transformation reactions during photolysis often include dechlorination, hydroxylation, and cyclization.[1]

Quantitative Data on Degradation

The persistence of chloroacetamide herbicides in the environment is often expressed in terms of their half-life (t½), which is the time required for 50% of the initial concentration to degrade. These values can vary widely depending on the specific compound and environmental conditions.

| Chloroacetamide Compound | Matrix | Condition | Half-life (t½) | Reference |

| Acetochlor | Water (pH 4.0) | Laboratory, 28 ± 2 °C | 23.1 days | [2] |

| Water (pH 7.0) | Laboratory, 28 ± 2 °C | 15.4 days | [2] | |

| Water (pH 9.2) | Laboratory, 28 ± 2 °C | 5.4 days | [2] | |

| New Alluvial Soil | Laboratory, 28 ± 2 °C | 15.8-16.7 days | [2] | |

| Lateritic Soil | Laboratory, 28 ± 2 °C | 13.0-14.3 days | [2] | |

| Coastal Saline Soil | Laboratory, 28 ± 2 °C | 8.1-10.3 days | [2] | |

| Black Soil | Laboratory, 28 ± 2 °C | 2.2-4.1 days | [2] | |

| Soil (anaerobic) | Laboratory | 10-16 days | [3] | |

| Alachlor | Natural Soil | Field | 4.2 ± 0.1 days | [4] |

| Sludge-amended Soil | Field | 5.8 ± 0.8 days | [4] | |

| Butachlor | Alluvial Soil (60% WHC) | Laboratory, non-sterilized | 10.2-12.4 days | [5] |

| Coastal Saline Soil (60% WHC) | Laboratory, non-sterilized | 12.9-13.9 days | [5] | |

| Alluvial Soil (waterlogged) | Laboratory, non-sterilized | 9.4-10.1 days | [5] | |

| Coastal Saline Soil (waterlogged) | Laboratory, non-sterilized | 9.9-11.0 days | [5] | |

| Sterile Soil | Laboratory | ~640 days | [6] | |

| Non-sterile Soil | Laboratory | 11.4 days | [6] | |

| Metolachlor | Lake Water (summer) | Field | 11 days | |

| Sandy Loam Soil (aerobic) | Laboratory | 67 days | ||

| Sandy Loam Soil (anaerobic) | Laboratory | 81 days | ||

| Soil (various) | Field | 23 days (mean) | [3] | |

| Water | Laboratory | >200 days | [7] | |

| Soil | Laboratory, 10°C | 64.8 days | [8] | |

| Soil | Laboratory, 25°C | 26.3 days | [8] | |

| Soil | Laboratory, 35°C | 23.7 days | [8] |

| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |

| Benoxacor | pH 7 | 5.3 x 10⁻⁴ h⁻¹ | 55.0 days | [9][10] |

| Benoxacor | pH ~10.6 (Lime-soda softening) | - | 13 hours | [9][10] |

| Benoxacor | Acid-mediated (HCl) | 2.8 x 10⁻³ to 0.46 M⁻¹ h⁻¹ | - | [9][10] |

| Benoxacor | Base-mediated (NaOH) | 0.3–500 M⁻¹ h⁻¹ | - | [9][10] |

Key Degradation Pathways and Metabolites

The degradation of chloroacetamide herbicides proceeds through a series of intermediate metabolites, which can sometimes be more mobile or toxic than the parent compound. The major degradation products consistently identified in environmental samples are the ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.

Alachlor Degradation Pathway

Metolachlor Degradation Pathway

Experimental Protocols

The analysis of chloroacetamide herbicides and their degradation products in environmental matrices typically involves sample extraction followed by chromatographic separation and detection.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples (Modified from EPA Method 535)

This protocol is suitable for the extraction of chloroacetamide degradation products (ESA and OA) from drinking water.

-

Cartridge Conditioning:

-

Sample Loading:

-

To a 250 mL water sample, add 25-30 mg of ammonium chloride and a surrogate standard.[11]

-

Load the sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min using a vacuum manifold.[11]

-

Rinse the cartridge with 5 mL of reagent water.[11]

-

Dry the cartridge by drawing nitrogen gas through it.[11]

-

-

Elution:

-

Elute the analytes from the cartridge with 15 mL of 10 mM ammonium acetate in methanol under gravity flow.[11]

-

-

Concentration and Reconstitution:

Analytical Methodology: HPLC-MS/MS for Chloroacetamide Degradates

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).[12]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 5 mM ammonium acetate in water) and an organic phase (e.g., methanol or acetonitrile).

-

Ionization Mode: Negative ion mode (ESI-) is generally used for the detection of ESA and OA metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes. Specific precursor-to-product ion transitions are monitored for each compound.

Example MRM Transitions (from EPA Method 535):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Alachlor ESA | 314 | 80 |

| Alachlor OA | 264 | 160 |

| Acetochlor ESA | 314 | 80 |

| Acetochlor OA | 296 | 146 |

| Metolachlor ESA | 328 | 80 |

| Metolachlor OA | 278 | 174 |

Sample Preparation: Liquid-Liquid Extraction for Soil Samples

-

Extraction:

-

A known weight of soil (e.g., 50 g) is mixed with an organic solvent (e.g., acetonitrile or a mixture of acetone and hexane).

-

The mixture is shaken or sonicated to extract the analytes from the soil matrix.

-

-

Phase Separation:

-

Water and salts (e.g., NaCl and MgSO₄) are added to induce phase separation between the aqueous and organic layers.

-

-

Clean-up:

-

The organic extract is collected and may be subjected to a clean-up step using sorbents like primary secondary amine (PSA) or C18 to remove interfering matrix components.

-

-

Concentration and Reconstitution:

-

The cleaned extract is evaporated to a small volume or to dryness and then reconstituted in a suitable solvent for GC-MS or LC-MS analysis.

-

Conclusion

The environmental degradation of chloroacetamide compounds is a complex process involving multiple biotic and abiotic pathways. Microbial degradation is a key factor in their dissipation from soil and water, leading to a variety of metabolites, including the frequently detected ESA and OA derivatives. Abiotic processes such as hydrolysis and photolysis also contribute to their transformation, with rates that are highly dependent on environmental conditions. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental fate of these compounds and for developing strategies to mitigate their potential ecological risks. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the environmental behavior of chloroacetamide compounds and their degradation products.

References

- 1. Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. isws.illinois.edu [isws.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. unitedchem.com [unitedchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciex.com [sciex.com]

- 12. waters.com [waters.com]

The Pivotal Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Chloroacetanilide Herbicide Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide is a critical chemical intermediate in the synthesis of several widely used chloroacetanilide herbicides. These herbicides are essential for modern agriculture, providing effective pre-emergent control of annual grasses and some broadleaf weeds in a variety of crops. This technical guide provides an in-depth overview of the synthesis of this key intermediate and its subsequent conversion into the herbicides Metolachlor, Acetochlor, and Propisochlor. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis.

Synthesis of the Core Intermediate: this compound

The foundational step in the production of the aforementioned herbicides is the synthesis of this compound. This is typically achieved through the acylation of 2-ethyl-6-methylaniline with chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound

A representative procedure for the synthesis of a similar compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, can be adapted for this process. In a suitable reactor, 2-ethyl-6-methylaniline is dissolved in a solvent such as 1,2-dichloroethylene. An aqueous solution of a base, for example, sodium hydroxide, is added to the mixture with stirring. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature between 20 and 35°C. After the addition is complete, the mixture is stirred for an additional 1.5 hours. The organic layer is then separated and concentrated under reduced pressure. The resulting precipitate is collected by filtration and dried to yield the final product.

Herbicide Synthesis Pathways

The intermediate, this compound, serves as a building block for various chloroacetanilide herbicides. The following sections detail the synthesis of Metolachlor, Acetochlor, and Propisochlor.

Metolachlor Synthesis

Metolachlor is synthesized in a two-step process starting from 2-ethyl-6-methylaniline. The first step involves a reductive amination reaction between 2-ethyl-6-methylaniline and methoxyacetone to form N-(1-methyl-2-methoxyethyl)-2-ethyl-6-methylaniline. This intermediate is then acylated with chloroacetyl chloride to yield Metolachlor.

Caption: Synthetic pathway of Metolachlor.

Step 1: Hydrogenation Alkylation In a suitable reactor, 2-methyl-6-ethylaniline and methoxyacetone are dissolved in an organic solvent. A hydrogenation catalyst, such as a mixture of palladium on carbon and Raney nickel, is added. The mixture is then subjected to hydrogenation at a temperature of 30-90°C and a hydrogen pressure of 1-3 MPa. After the reaction is complete, the solvent is concentrated to yield the intermediate product, N-(1-methyl-2-methoxyethyl)-2-ethyl-6-methylaniline.

Step 2: Acylation The intermediate from the previous step is dissolved in toluene and cooled to -10°C in a reactor. An equivalent amount of potassium hydroxide is added. Chloroacetyl chloride is then added dropwise while maintaining the low temperature. The reaction is allowed to proceed for 1 hour. After completion, water is added to the reaction mixture, and the organic layer is separated and concentrated to obtain Metolachlor.

Acetochlor Synthesis

The synthesis of Acetochlor from 2-ethyl-6-methylaniline can be achieved through a "methylene method." This involves the reaction of 2-ethyl-6-methylaniline with paraformaldehyde to form an N-methylene aniline intermediate, which is then acylated with chloroacetyl chloride and subsequently reacted with ethanol.

Caption: Synthetic pathway of Acetochlor.

Step 1: Imine Formation In a reactor, 2-methyl-6-ethylaniline, paraformaldehyde, a solvent (such as cyclohexane or petroleum ether), a catalyst (e.g., sodium hydroxide), and a stabilizer are mixed. The mixture is heated to around 36-66°C and stirred. Water is removed as the reaction proceeds. After completion, the solvent is distilled off to obtain the 2-methyl-6-ethyl-N-methylene aniline intermediate.

Step 2: Acylation and Alcoholysis The N-methylene aniline intermediate is reacted with chloroacetyl chloride, either without a solvent or in a non-aromatic solvent. The resulting acylation product is then reacted with anhydrous ethanol to produce crude Acetochlor. The final product is obtained after purification.

Propisochlor Synthesis

Propisochlor is commercially synthesized through a three-stage process. It begins with the reaction of 6-ethyl-o-toluidine (2-ethyl-6-methylaniline) with methoxyacetone to form an imine. This is followed by hydrogenation of the imine and subsequent acylation with chloroacetyl chloride.

Solubility Profile of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, an organic compound of significant interest in various research and development sectors. The following sections detail its solubility in a range of aqueous and organic solvents, outline the experimental methodologies for solubility determination, and present a generalized analytical workflow for quantitative analysis.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The data, collated from multiple sources, is summarized in the table below for ease of comparison.

| Solvent | Solubility | Temperature (°C) |

| Water | 580 mg/L | 20 |

| Water | 613 mg/L | 25 |

| Acetone | 448 g/kg | 25 |

| Benzene | 737 g/kg | 25 |

| Chloroform | 602 g/kg | 25 |

| Ethanol | 408 g/kg | 25 |

| Xylene | 239 g/kg | 25 |

| Toluene | 342 g/kg | 25 |

| Carbon Tetrachloride | 174 g/kg | 25 |

| Diethyl Ether | 219 g/kg | 25 |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following are detailed methodologies based on established guidelines, such as the OECD 105 guideline, which can be adapted for this compound.

Flask Method (for solubilities > 10 mg/L)

This method is suitable for determining the solubility of substances in aqueous and organic solvents.

Principle: A supersaturated or saturated solution of the compound is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the dissolved compound in the liquid phase is determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC-MS)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a flask. The flask is then tightly stoppered.

-

Equilibration: The flask is agitated in a constant temperature bath or shaker for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required to reach equilibrium (e.g., 24 to 48 hours).

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. If necessary, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe.

-

Filtration: The sample is immediately filtered through a membrane filter that does not adsorb the compound to remove any suspended particles.

-

Analysis: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replicate Measurements: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Column Elution Method (for solubilities < 10 mg/L)

This method is particularly useful for substances with low solubility.

Principle: The solid compound is coated onto an inert support material and packed into a column. The solvent is then passed through the column at a slow, constant rate. The concentration of the compound in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Apparatus:

-

Chromatography column

-

Inert support material (e.g., glass beads, celite)

-

Peristaltic pump or HPLC pump for solvent delivery

-

Fraction collector (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

Procedure:

-

Column Preparation: A known amount of this compound is dissolved in a volatile solvent and coated onto the surface of the inert support material. The solvent is then evaporated, leaving a thin layer of the compound on the support. The coated support is then packed into a chromatography column.

-

Elution: The chosen solvent is pumped through the column at a low and constant flow rate.

-

Fraction Collection: The eluate is collected in fractions at regular intervals.

-

Analysis: The concentration of the compound in each fraction is determined using a suitable analytical method.

-

Determination of Plateau: A graph of concentration versus eluted volume is plotted. The concentration will initially increase and then reach a stable plateau, which corresponds to the saturation solubility of the compound in the solvent at the experimental temperature.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the quantitative analysis of this compound in a solvent sample, a crucial part of the solubility determination process.

Caption: Generalized workflow for the quantitative analysis of a solute in a solvent.

spectroscopic analysis (NMR, IR, Mass Spec) of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is a chemical intermediate of significant interest in the synthesis of various agrochemicals and pharmaceuticals. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a detailed predictive analysis based on established spectroscopic principles and data from closely related analogues.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established chemical shift and fragmentation theories.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | br s | 1H | N-H |

| ~ 7.1 - 7.3 | m | 3H | Ar-H |

| ~ 4.2 | s | 2H | COCH₂Cl |

| ~ 2.6 | q | 2H | Ar-CH₂CH₃ |

| ~ 2.2 | s | 3H | Ar-CH₃ |

| ~ 1.2 | t | 3H | Ar-CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 | C=O |

| ~ 138 | Ar-C (quaternary) |

| ~ 135 | Ar-C (quaternary) |

| ~ 133 | Ar-C (quaternary) |

| ~ 128 | Ar-CH |

| ~ 127 | Ar-CH |

| ~ 126 | Ar-CH |

| ~ 43 | COCH₂Cl |

| ~ 24 | Ar-CH₂CH₃ |

| ~ 18 | Ar-CH₃ |

| ~ 14 | Ar-CH₂CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3280 - 3320 | Strong, Sharp | N-H Stretch |

| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~ 2960 - 2980 | Medium | Aliphatic C-H Stretch (asymmetric) |

| ~ 2870 - 2890 | Medium | Aliphatic C-H Stretch (symmetric) |

| ~ 1660 - 1680 | Strong | C=O Stretch (Amide I) |

| ~ 1520 - 1540 | Strong | N-H Bend (Amide II) |

| ~ 1450 - 1480 | Medium | Aromatic C=C Stretch |

| ~ 750 - 780 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

| m/z | Proposed Fragment |

| 211/213 | [M]⁺ (Molecular Ion, chlorine isotope pattern) |

| 176 | [M - Cl]⁺ |

| 148 | [M - COCH₂Cl]⁺ |

| 134 | [CH₃CH₂C₆H₃(CH₃)NH]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₂Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The sample should be vortexed until fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a 90° pulse with a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a 30° pulse with a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, presented in terms of absorbance or transmittance.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom. Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow for the comprehensive spectroscopic analysis.

Caption: Predicted fragmentation pathway in Mass Spectrometry.

N-Substituted Chloroacetamide Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

N-substituted chloroacetamide derivatives have emerged as a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the ease with which their structure can be modified have made them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory potential of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and structure-activity relationships.

Anticancer Activity

N-substituted chloroacetamide derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the alkylation of biological nucleophiles, leading to the inhibition of essential cellular processes and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected N-substituted chloroacetamide derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 3,5-diiodophenyl | A549 (Non-small cell lung cancer) | 2.84 | [1] |

| 2a | 4-phenylthiazol-2-yl | Jurkat (T-cell leukemia) | 30-40 | [2] |

| 2b | 4-phenylthiazol-2-yl | MDA-MB-231 (Triple-negative breast cancer) | 30-40 | [2] |

| 3a | 4-(4-bromophenyl)thiazol-2-yl)-2-((4-bromophenyl)amino | MCF-7 (Breast cancer) | 38.0 | [3] |

| 3b | 4-(4-bromophenyl)thiazol-2-yl)-2-((4-nitrophenyl)amino) | MCF-7 (Breast cancer) | 40.6 | [3] |

Antimicrobial Activity

The antimicrobial properties of N-substituted chloroacetamides are well-documented, with activity against a range of pathogenic bacteria and fungi. These compounds are thought to exert their effects by inhibiting essential enzymes, such as DNA gyrase, or by disrupting cell membrane integrity.[4]

Quantitative Antimicrobial Data

The table below presents the minimum inhibitory concentration (MIC) values for several N-substituted chloroacetamide derivatives against various microorganisms.

| Compound ID | N-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 4a | 4-chlorophenyl | Staphylococcus aureus | - | [5][6] |

| 4b | 4-fluorophenyl | Staphylococcus aureus | - | [5][6] |

| 4c | 3-bromophenyl | Staphylococcus aureus | - | [5][6] |

| 5a | 4-chlorophenyl | Escherichia coli | - | [5][6] |

| 6a | Unspecified chloroacetamide derivative 2 | Candida species | 25-50 | [7] |

| 6b | Unspecified chloroacetamide derivative 3 | Candida species | 25-50 | [7] |

| 6c | Unspecified chloroacetamide derivative 4 | Candida species | 25-50 | [7] |

| 6d | Unspecified chloroacetamide derivative 2 | Dermatophytes | 3.12-50 | [7] |

Note: Specific MIC values for compounds 4a-5a were not explicitly provided in the source abstracts, but their effectiveness was highlighted.

Anti-inflammatory Activity

Recent studies have begun to explore the anti-inflammatory potential of N-substituted chloroacetamide derivatives. Their mechanism of action is believed to involve the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of representative chloroacetamide derivatives, focusing on their inhibition of COX-1 and COX-2 enzymes.

| Compound ID | Derivative Type | Target | IC50 (µM) | Reference |

| 7a | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | COX-1 | Similar to meloxicam | [8] |

| 7b | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | COX-2 | Similar to meloxicam | [8] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of N-substituted chloroacetamide derivatives. The following sections provide representative protocols for key experiments.

Synthesis of N-(4-chlorophenyl)-2-chloroacetamide

This protocol describes a general method for the synthesis of N-aryl-2-chloroacetamides.

Materials:

-

4-chloroaniline

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Cold water

-

Brine solution

Procedure:

-

Dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture in an ice bath.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield N-(4-chlorophenyl)-2-chloroacetamide.

-

Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.[9][10][11]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the N-substituted chloroacetamide derivatives and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Prepare a twofold serial dilution of the N-substituted chloroacetamide derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Procedure:

-

Prepare a reaction mixture containing the respective COX enzyme (COX-1 or COX-2), a heme cofactor, and a buffer.

-

Add the N-substituted chloroacetamide derivative at various concentrations to the reaction mixture.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

After a specific incubation period, terminate the reaction.

-

Measure the production of prostaglandin E2 (PGE2), a major product of the COX pathway, using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculate the percentage of COX inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the N-substituted chloroacetamide derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

Signaling Pathways and Structure-Activity Relationships

Understanding the molecular mechanisms and the relationship between chemical structure and biological activity is crucial for the rational design of more potent and selective N-substituted chloroacetamide derivatives.

Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Some N-substituted chloroacetamide derivatives have been shown to inhibit the activation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by N-substituted chloroacetamides.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. Chloroacetamide derivatives can modulate this pathway, often leading to cell cycle arrest and apoptosis.

Caption: Modulation of the MAPK signaling pathway by N-substituted chloroacetamides.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of N-substituted chloroacetamides is highly dependent on the nature and position of substituents on the N-aryl ring.

Caption: Structure-activity relationship for the anticancer activity of N-aryl chloroacetamides.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of these compounds is also influenced by the lipophilicity and electronic properties of the N-substituents.

Caption: Structure-activity relationship for the antimicrobial activity of N-phenyl chloroacetamides.

Experimental Workflow for Antimicrobial Screening

A systematic workflow is essential for the efficient screening and identification of new antimicrobial agents.

Caption: A typical experimental workflow for antimicrobial screening.

References

- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 2. mdpi.com [mdpi.com]

- 3. academicjournals.org [academicjournals.org]

- 4. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]

- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Analytical Methods for the Detection of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide in Water Samples

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, a widely used herbicide commonly known as metolachlor, in water samples. The methodologies described herein are essential for environmental monitoring, water quality assessment, and regulatory compliance.

Introduction

This compound is a selective pre-emergent herbicide used to control certain annual grasses and broadleaf weeds in a variety of crops.[1] Due to its widespread agricultural use, there is a potential for this compound to contaminate surface and groundwater sources through runoff and leaching.[2] Monitoring its presence in water is crucial for safeguarding public health and the environment. This document outlines validated analytical methods for the accurate and sensitive detection of metolachlor in water matrices.

Principle of Analytical Methods

The determination of metolachlor in water samples typically involves a two-step process: sample preparation followed by instrumental analysis. Sample preparation aims to isolate and concentrate the analyte from the complex water matrix, thereby removing potential interferences. Instrumental analysis provides for the separation, identification, and quantification of the target compound. The most common and reliable techniques for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is the most frequently employed technique for the pre-concentration and purification of metolachlor from water samples.[4][5] This method offers high recovery rates and minimizes solvent consumption.

Protocol: Solid-Phase Extraction (SPE) using C18 Cartridges

This protocol is adapted from established methods for the analysis of chloroacetanilide herbicides in water.[4][6]

3.1. Materials and Reagents

-

Solid-Phase Extraction (SPE) cartridges: C18 (500 mg, 6 mL) or equivalent.

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas, high purity

-

SPE vacuum manifold

-

Conical glass centrifuge tubes (15 mL)

-

Vortex mixer

3.2. Procedure

-

Cartridge Conditioning:

-

Pass 6 mL of methanol through the C18 cartridge.

-

Follow with 6 mL of deionized water, ensuring the cartridge does not go dry.[6]

-

-

Sample Loading:

-

Cartridge Washing:

-

Elution:

-

Elute the trapped analytes with 10 mL of methanol into a 15 mL conical tube.[5]

-

-

Concentration:

-

Evaporate the eluate to near dryness (approximately 0.4 mL) under a gentle stream of nitrogen at 40-45°C.[5]

-

-

Reconstitution:

-

Reconstitute the residue to a final volume of 1.0 mL with a suitable solvent, typically a mixture of the mobile phase used for the subsequent chromatographic analysis (e.g., 10:90 acetonitrile/water).[4]

-

Vortex the tube to ensure complete dissolution. The sample is now ready for instrumental analysis.

-

Instrumental Analysis

4.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the determination of metolachlor and its metabolites in water.[4][5]

Protocol: LC-MS/MS Analysis

4.1.1. Instrumentation

-

A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

4.1.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for metolachlor for quantification and confirmation.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of metolachlor, particularly for its parent form.[3][7]

Protocol: GC-MS Analysis

4.2.1. Instrumentation

-

A gas chromatograph equipped with a mass selective detector (MSD).

4.2.2. Chromatographic Conditions

-

Column: A capillary column suitable for pesticide analysis, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[3]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure good separation.

-

Injection Mode: Splitless.

4.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for metolachlor to enhance sensitivity and selectivity.

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance data for the analytical methods described.

| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery (%) | Reference |

| LC-MS/MS | Well Water | - | 0.05 ppb | - | [5] |

| LC-MS/MS | Ground and Surface Water | 0.125 ng injected | 0.10 ppb | 95 - 105 | [4] |

| GC-MS | Maize and Soybean Straw | 0.07 ng/g | - | 86 - 119.7 | [3] |

| GC-MS | Ground and Surface Water | - | 0.05 ppb | - | [7] |

| Immunoassay | Water | - | 0.075 ppb | - | [8] |

Note: LOD and LOQ values can vary depending on the specific instrumentation, method optimization, and matrix effects.

Workflow and Signaling Pathway Diagrams

Workflow for Metolachlor Analysis in Water

Caption: Overall workflow for the analysis of metolachlor in water samples.

Logical Relationship of Analytical Steps

Caption: Logical flow of the analytical process for metolachlor detection.

References

- 1. This compound | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. mdpi.com [mdpi.com]

- 4. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdpr.ca.gov [cdpr.ca.gov]

- 6. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

Application Note: Quantitative Analysis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide by LC-MS/MS

Introduction

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is a chloroacetamide herbicide used to control annual grasses and some broadleaf weeds in a variety of crops. Its detection and quantification in environmental and biological matrices are crucial for monitoring its environmental fate and ensuring food safety. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development and environmental analysis.

The protocol described herein provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method has been developed to offer high throughput and robust performance, making it amenable for routine analysis.

Experimental Protocols

Sample Preparation (QuEChERS-based Extraction)

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.

-

Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, plant material) into a 50 mL centrifuge tube. For water samples, use 10 mL directly.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Securely cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup powder (150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract:

-

Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation is performed using a reversed-phase C18 column, and detection is achieved with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| LC System | Standard UHPLC/HPLC system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | See Table 2 |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 3 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 90 | 10 |

| 10.0 | 90 | 10 |

Table 3: MRM Transitions for this compound

Molecular Formula: C₁₁H₁₄ClNO, Molecular Weight: 211.69 g/mol

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 212.1 | 134.1 | 100 | 30 | 15 |

| This compound (Qualifier) | 212.1 | 105.1 | 100 | 30 | 25 |

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound.

Table 4: Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 0.1 - 100 | > 0.995 |

Table 5: Accuracy and Precision

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD, n=6) |

| 0.5 | 0.48 | 96.0 | 5.2 |

| 5.0 | 5.1 | 102.0 | 3.8 |

| 50.0 | 49.2 | 98.4 | 2.5 |

Table 6: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 0.03 | 0.1 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Key steps in the LC-MS/MS analysis of this compound.

Application of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide in the Synthesis of Metolachlor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolachlor, a widely used selective herbicide, is a chloroacetanilide derivative with a significant global market. Its synthesis is a well-established industrial process, primarily centered around the chloroacetylation of a chiral amine intermediate. While 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is structurally related to Metolachlor and other chloroanilide herbicides like Acetochlor, its direct application as a primary building block in the industrial synthesis of Metolachlor is not the predominant route. This document outlines the principal industrial synthesis of Metolachlor, detailing the key experimental protocols and quantitative data. It also discusses the potential, though less common, synthetic pathway involving the N-alkylation of this compound.

Introduction